

Discovery and history of organosilicon compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(Trimethylsilyl)acetic acid*

Cat. No.: B1583790

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and History of Organosilicon Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organosilicon chemistry, a cornerstone of modern materials science and synthetic chemistry, has a rich and layered history stretching back to the mid-19th century. This guide provides a comprehensive exploration of the seminal discoveries, pioneering scientists, and pivotal synthetic innovations that have shaped this field. From the initial synthesis of a simple tetraalkylsilane to the industrial-scale production of polysiloxanes (silicones), we will trace the intellectual and experimental journey that unlocked the unique properties of the silicon-carbon bond. This narrative delves into the causality behind key experimental choices, offering field-proven insights for today's researchers. We will examine the foundational work of Friedel, Crafts, and Kipping, the revolutionary impact of the Müller-Rochow direct process, and the subsequent explosion in applications that continue to drive innovation in medicine, electronics, and advanced materials.

The Genesis: Early Encounters with Silicon and the First Si-C Bond

Prior to the 19th century, silicon was known exclusively through its inorganic compounds, primarily silicates, which form the bulk of the Earth's crust.[\[1\]](#)[\[2\]](#) The journey towards

organosilicon chemistry began with the isolation of elemental silicon and the synthesis of its simple inorganic halides. In 1824, Jöns Jacob Berzelius prepared amorphous silicon and was the first to synthesize silicon tetrachloride (SiCl_4).^[3] This compound, along with other silicon halides, would become a critical starting material for future syntheses.

Further foundational work was contributed by Friedrich Wöhler, a prominent figure in 19th-century chemistry, who synthesized trichlorosilane in 1857 and silane itself in 1858.^{[3][4]} These early explorations into silicon hydrides and halides set the stage for the deliberate formation of a silicon-carbon bond.^[3]

The landmark breakthrough occurred in 1863. French chemist Charles Friedel and his American collaborator, James Crafts, successfully synthesized the first organosilicon compound, tetraethylsilane ($\text{Si}(\text{C}_2\text{H}_5)_4$).^{[1][5][6][7][8]} Their method, while rudimentary by modern standards, was a landmark achievement. It involved reacting silicon tetrachloride with diethylzinc in a sealed tube at high temperatures (around 160°C).^{[1][2][9][10]}

Caption: Friedel and Crafts' 1863 synthesis of tetraethylsilane.

This reaction unequivocally demonstrated that a stable, covalent bond could be formed between silicon and carbon, officially birthing the field of organosilicon chemistry.^{[1][6]} Following this discovery, other researchers made incremental advances. In 1872, Albert Ladenburg prepared silanes with silicon functional groups, and in 1885, A. Polis used a Wurtz-type reaction with sodium metal to prepare tetraphenylsilane.^{[9][11]}

The Kipping Era: Unraveling the Chemistry of "Silicones"

While the 19th century saw the initial creation of organosilicon compounds, the early 20th century was defined by the systematic and extensive investigations of one man: Frederic Stanley Kipping.^{[5][6][12]} Often regarded as the pioneer of modern organosilicon chemistry, Kipping's work from roughly 1899 to 1944 laid the essential groundwork for the entire field, particularly for the development of silicone polymers.^{[9][11][13]}

Kipping's crucial insight was the application of the recently discovered Grignard reagents for the synthesis of organosilanes.^[14] This provided a far more versatile and controllable method than the organozinc or organosodium reagents used previously.^[9] By reacting silicon

tetrachloride with various organomagnesium halides (R_2MgX), Kipping was able to synthesize a wide array of organochlorosilanes with varying numbers of organic substituents ($RSiCl_3$, R_2SiCl_2 , R_3SiCl).^{[2][9]}

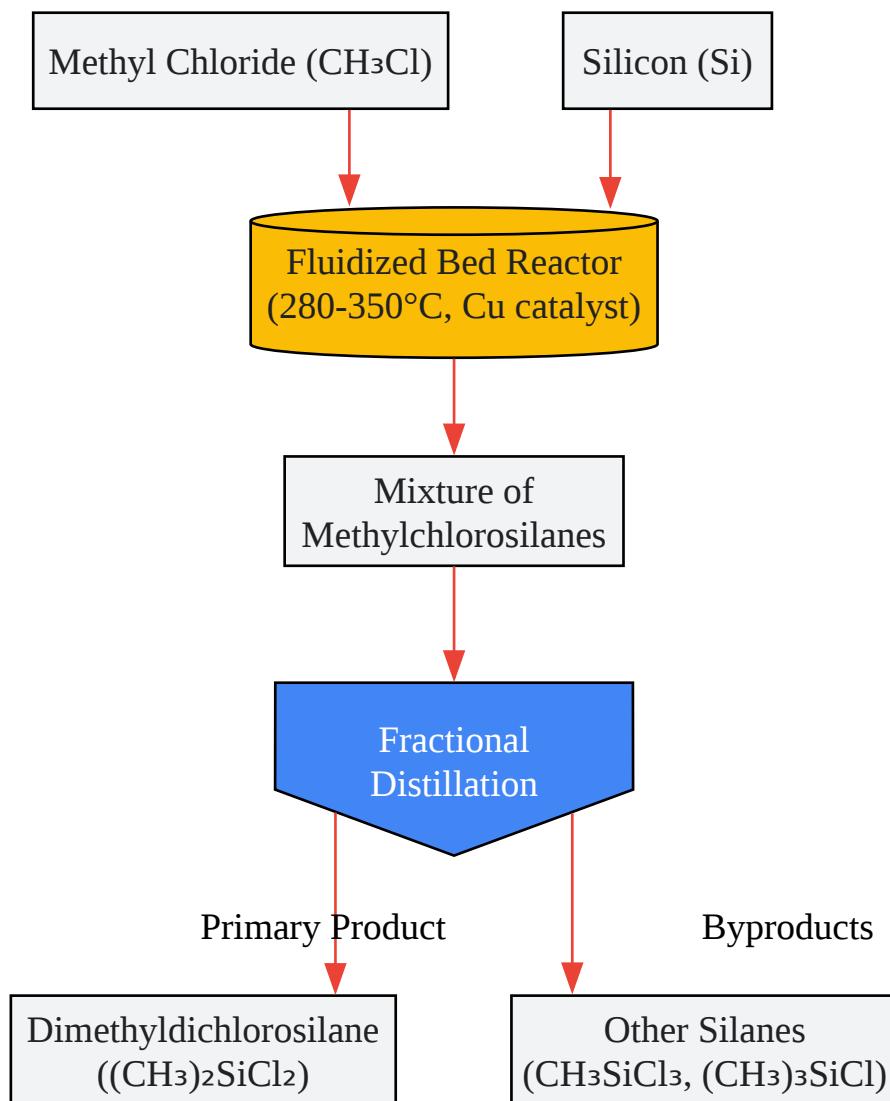
The most profound consequence of this work came from studying the hydrolysis of these organochlorosilanes. When Kipping hydrolyzed dichlorodiphenylsilane (Ph_2SiCl_2), he expected to isolate the corresponding diol, $Ph_2Si(OH)_2$, which he termed a "silicol." However, he observed that these molecules readily condensed, eliminating water to form long chains and rings.

[Click to download full resolution via product page](#)

Caption: Kipping's hydrolysis pathway to polysiloxanes.

Kipping mistakenly believed the structure of the dehydrated product was analogous to a ketone, containing a silicon-oxygen double bond ($R_2Si=O$). Drawing on this analogy, he coined the term "silicone" in 1904.^{[5][13][15]} While his structural assumption was incorrect—the stable structure is a polymeric single-bonded siloxane backbone ($-Si-O-Si-$)—the name has persisted for this incredibly important class of polymers.^{[14][16]}

Despite publishing over 50 papers on the subject and meticulously documenting the properties of these novel materials, Kipping famously underestimated their practical value, viewing them as chemically interesting but commercially unpromising "glues and messes."^{[10][17]}


The Industrial Leap: The Direct Process and the Birth of an Industry

The transition of organosilicon compounds from laboratory curiosities to industrial powerhouses was catalyzed by a single, transformative invention in the early 1940s: the "Direct Process." Independently and nearly simultaneously developed by Eugene G. Rochow at General Electric and Richard Müller in Germany, this process provided an economically viable, large-scale method for producing the key monomers for silicone production—methylchlorosilanes.^{[5][6][18][19]}

The Müller-Rochow process involves passing a stream of methyl chloride gas over heated, powdered silicon in the presence of a copper catalyst.^{[5][18]} This reaction directly yields a mixture of methylchlorosilanes, with the most sought-after product being dimethyldichlorosilane ($(CH_3)_2SiCl_2$), the primary precursor for polydimethylsiloxane (PDMS), the backbone of most common silicones.^[5]

Experimental Protocol: The Müller-Rochow Direct Process

- Reactants: Elemental silicon (powdered) and methyl chloride (gas).
- Catalyst: Copper.
- Conditions: The reaction is carried out in a fluidized bed reactor at temperatures typically ranging from 280-350°C.
- Reaction: $2 CH_3Cl + Si \rightarrow (CH_3)_2SiCl_2$ (main product) + other methylchlorosilanes (CH_3SiCl_3 , $(CH_3)_3SiCl$).
- Separation: The resulting mixture of silanes is separated by fractional distillation.

[Click to download full resolution via product page](#)

Caption: Workflow of the Müller-Rochow Direct Process.

This industrial breakthrough was the missing piece of the puzzle. At the same time, researchers like J.F. Hyde at Corning Glass Company were actively seeking high-temperature stable polymers and recognized the immense potential of Kipping's discoveries.[1][9][11] The confluence of an efficient production method and a clear market need led to the formation of the Dow Corning Corporation in 1943, a joint venture between Dow Chemical and Corning Glass, specifically to commercialize silicones.[9][11] This marked the beginning of the global silicone industry, which rapidly developed products for military applications during World War II, including water repellents, lubricants, and synthetic rubber.[1][15]

Modern Era: Expansion of Synthesis and Application

Following the industrialization of silicones, the field of organosilicon chemistry continued to evolve rapidly. New synthetic methodologies were developed, providing access to a vast array of compounds with tailored properties.

- **Hydrosilylation:** This process, involving the addition of a Si-H bond across an unsaturated bond (like an alkene or alkyne), became a major route for forming Si-C bonds.^{[5][18]} It is typically catalyzed by platinum-group metals and is fundamental to the curing of many silicone elastomers and the synthesis of functionalized silanes.^[5]
- **Silyl Protecting Groups:** The development of silyl ethers as protecting groups for alcohols revolutionized organic synthesis.^[5] Reagents like trimethylsilyl chloride (TMSCl) react with alcohols to form stable silyl ethers, which mask the reactive hydroxyl group during other chemical transformations and can be easily removed later using a fluoride source.^[5]
- **Reactive Intermediates:** For decades, it was believed that silicon, unlike carbon, could not form stable double bonds. This paradigm shifted with the first evidence for silenes (Si=C) in 1967 and the isolation of the first stable silene in 1981.^[5] This opened up a new area of fundamental research into low-coordinate silicon compounds.

The unique properties of organosilicon compounds—thermal stability, chemical inertness, hydrophobicity, flexibility, and low toxicity—have led to their use in nearly every sector of technology and science.^{[17][18]} In the biomedical and pharmaceutical fields, silicones are used for medical devices and implants due to their biocompatibility.^[19] More recently, the incorporation of silicon into drug molecules as a "bioisostere" for carbon has emerged as a strategy to fine-tune pharmacokinetic properties, leading to novel therapeutic candidates like silatecans for cancer therapy.^[6]

Pioneer(s)	Key Contribution(s)	Time Period	Significance
Charles Friedel & James Crafts	First synthesis of an organosilicon compound (tetraethylsilane). [5] [6] [8] [10] [20]	1863	Established the existence of the Si-C bond, founding the field.
Frederic S. Kipping	Systematic synthesis of organosilanes using Grignard reagents; discovery and naming of "silicones". [5] [12] [13] [14]	c. 1900-1944	Laid the chemical foundation for silicone polymers.
Eugene G. Rochow & Richard Müller	Independent invention of the "Direct Process" for methylchlorosilane synthesis. [5] [6] [19]	c. 1941-1942	Enabled the cost-effective, large-scale industrial production of silicones.
J.F. Hyde	Pioneered the commercial development of silicone polymers at Corning Glass. [1] [7]	c. 1940s	Translated laboratory discoveries into practical, high-value materials.

Table 1: Key Pioneers in the History of Organosilicon Chemistry.

Conclusion and Future Outlook

The history of organosilicon compounds is a compelling narrative of scientific discovery, from an accidental synthesis in a sealed tube to a multi-billion dollar global industry. The journey was marked by the systematic and foundational research of Kipping, who unveiled a new class of polymers, and the industrial ingenuity of Rochow and Müller, who made them accessible. Today, the field continues to expand, driven by innovations in catalysis, polymer science, and medicinal chemistry. As researchers continue to explore the unique properties of the silicon-carbon bond, the next chapter in the history of organosilicon chemistry promises even more revolutionary materials and life-changing applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organosilicon development history [sbfchem.com]
- 2. longdom.org [longdom.org]
- 3. Silicon - Wikipedia [en.wikipedia.org]
- 4. Friedrich Wöhler - Wikipedia [en.wikipedia.org]
- 5. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. The Invention of Silicone – History & Uses | Wristband Express [wristbandexpress.com]
- 8. Friedel–Crafts reaction | Opinion | Chemistry World [chemistryworld.com]
- 9. History of organic silicon development-IOTA [phenylsilicone.com]
- 10. The Development History and Technological Evolution of Silicone Materials - Oreate AI Blog [oreateai.com]
- 11. A brief history of the development of the silicone industry _Shanghai Rich Chemical New Material Co., Ltd [richsilicone.com]
- 12. Frederic Stanley Kipping | Organic Chemistry, Polymer Chemistry, Synthetic Chemistry | Britannica [britannica.com]
- 13. Frederic Kipping - Wikipedia [en.wikipedia.org]
- 14. Kipping Discovers Silicones | Research Starters | EBSCO Research [ebsco.com]
- 15. encyclopedia.com [encyclopedia.com]
- 16. Silicones [essentialchemicalindustry.org]
- 17. madeupinbritain.uk [madeupinbritain.uk]
- 18. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]
- 19. Organosilicon Compounds: Everything You Need to Know [cfsilicones.com]

- 20. Organosilicon compounds [m.chemicalbook.com]
- To cite this document: BenchChem. [Discovery and history of organosilicon compounds]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583790#discovery-and-history-of-organosilicon-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com